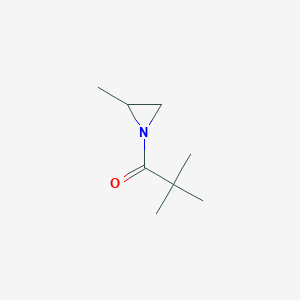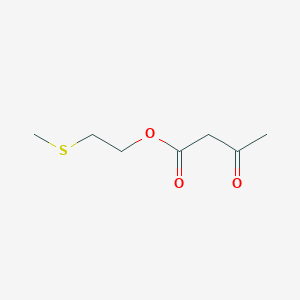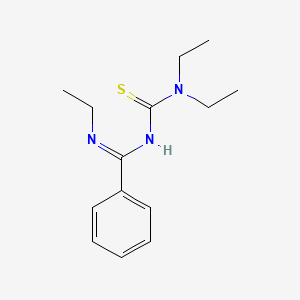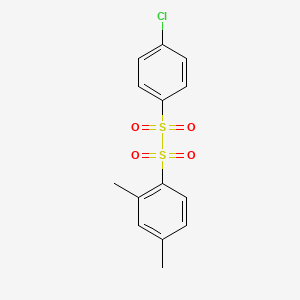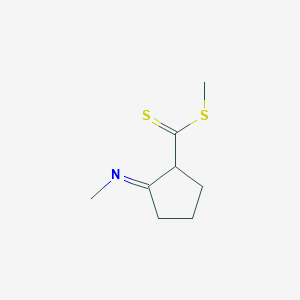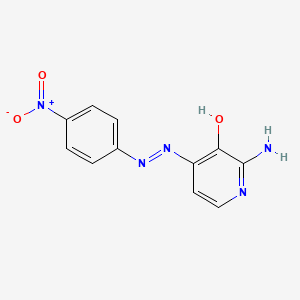
4-(p-Nitrophenylazo)-2-amino-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Nitrophenylazo)-2-amino-3-pyridinol is an organic compound characterized by the presence of a nitro group (NO2) and an azo group (N=N) linked to a pyridinol moiety. This compound is known for its vibrant color and is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Nitrophenylazo)-2-amino-3-pyridinol typically involves the diazotization of 4-nitroaniline followed by coupling with 2-amino-3-pyridinol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
化学反応の分析
Types of Reactions: 4-(p-Nitrophenylazo)-2-amino-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved reductively to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-amino-2-amino-3-pyridinol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(p-Nitrophenylazo)-2-amino-3-pyridinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed as a staining agent in biological research to visualize specific cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of colorimetric assays.
Industry: Utilized as a dye in the textile industry and as a pigment in the production of inks and paints
作用機序
The mechanism of action of 4-(p-Nitrophenylazo)-2-amino-3-pyridinol involves its interaction with specific molecular targets. The azo bond can undergo photoisomerization, leading to changes in the compound’s structure and properties. This photoisomerization process is crucial for its use in applications such as photoresponsive materials and sensors .
類似化合物との比較
4-Nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of paracetamol.
4-(4-Nitrophenylazo)resorcinol: Another azo compound used for the detection of magnesium ions and as a dye.
Uniqueness: 4-(p-Nitrophenylazo)-2-amino-3-pyridinol is unique due to its combination of a pyridinol moiety with an azo and nitro group, providing distinct chemical reactivity and applications compared to other similar compounds. Its ability to undergo photoisomerization and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
96399-47-2 |
|---|---|
分子式 |
C11H9N5O3 |
分子量 |
259.22 g/mol |
IUPAC名 |
2-amino-4-[(4-nitrophenyl)diazenyl]pyridin-3-ol |
InChI |
InChI=1S/C11H9N5O3/c12-11-10(17)9(5-6-13-11)15-14-7-1-3-8(4-2-7)16(18)19/h1-6,17H,(H2,12,13) |
InChIキー |
CTZMLICBCFHGNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C(=NC=C2)N)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


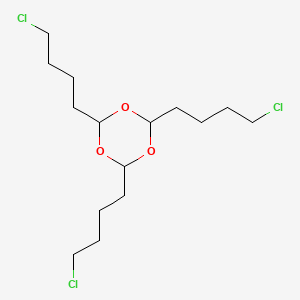

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
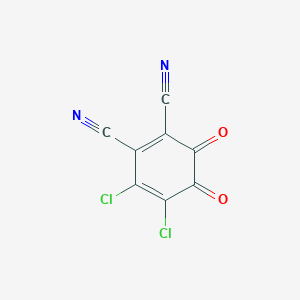
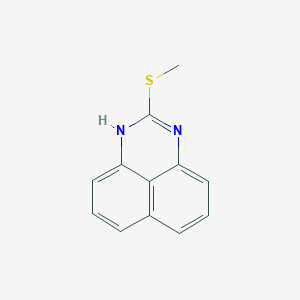
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
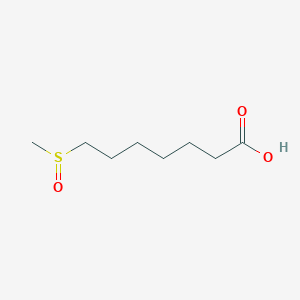
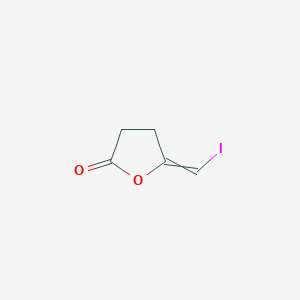
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
